molecular formula C10H19ClO2 B14454002 Heptyl 3-chloropropanoate CAS No. 74306-04-0

Heptyl 3-chloropropanoate

Katalognummer: B14454002
CAS-Nummer: 74306-04-0
Molekulargewicht: 206.71 g/mol
InChI-Schlüssel: BQZQUWKYBJWQNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Heptyl 3-chloropropanoate, also known as 3-chloropropionic acid heptyl ester, is an organic compound with the molecular formula C10H19ClO2. It is an ester formed from 3-chloropropionic acid and heptanol. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Heptyl 3-chloropropanoate can be synthesized through the esterification of 3-chloropropionic acid with heptanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Heptyl 3-chloropropanoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, to form different derivatives.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 3-chloropropionic acid and heptanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Hydrolysis: Acidic or basic conditions, with catalysts like hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Various substituted esters or acids.

    Hydrolysis: 3-chloropropionic acid and heptanol.

    Reduction: Corresponding alcohols.

Wissenschaftliche Forschungsanwendungen

Heptyl 3-chloropropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of heptyl 3-chloropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release 3-chloropropionic acid and heptanol, which may exert biological effects through different pathways. The chlorine atom in the compound can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives with distinct biological activities.

Vergleich Mit ähnlichen Verbindungen

Heptyl 3-chloropropanoate can be compared with other similar compounds, such as:

    Ethyl 3-chloropropanoate: Similar ester with ethyl group instead of heptyl group.

    Methyl 3-chloropropanoate: Similar ester with methyl group instead of heptyl group.

    Butyl 3-chloropropanoate: Similar ester with butyl group instead of heptyl group.

Uniqueness

This compound is unique due to its longer heptyl chain, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness makes it suitable for specific applications where other shorter-chain esters may not be as effective.

Eigenschaften

CAS-Nummer

74306-04-0

Molekularformel

C10H19ClO2

Molekulargewicht

206.71 g/mol

IUPAC-Name

heptyl 3-chloropropanoate

InChI

InChI=1S/C10H19ClO2/c1-2-3-4-5-6-9-13-10(12)7-8-11/h2-9H2,1H3

InChI-Schlüssel

BQZQUWKYBJWQNL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCOC(=O)CCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.